![molecular formula C9H12IN B13452499 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Iodobicyclo[111]pentan-1-yl}butanenitrile is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for laboratory and industrial production.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click” reactions).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the iodine atom under mild conditions.
Cycloaddition: Copper(I) catalysts are used in the presence of azides to form triazole derivatives.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Cycloaddition Products: Triazole derivatives are major products when azides are used in cycloaddition reactions.
Aplicaciones Científicas De Investigación
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is primarily related to its ability to act as a bioisostere. By replacing traditional functional groups with the bicyclo[1.1.1]pentane core, the compound can enhance the three-dimensional character and saturation of molecules, potentially leading to improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is unique due to its specific nitrile functional group, which can impart different reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in drug discovery and materials science.
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanenitrile |
InChI |
InChI=1S/C9H12IN/c10-9-5-8(6-9,7-9)3-1-2-4-11/h1-3,5-7H2 |
Clave InChI |
RJVCDUVLPZJVKS-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



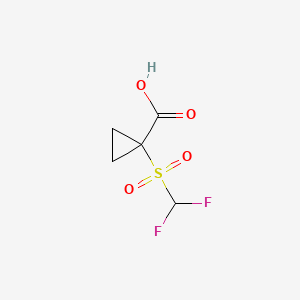
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
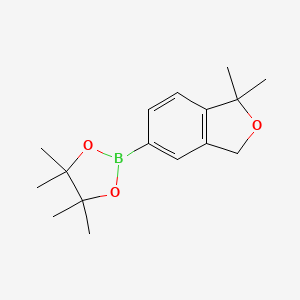
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
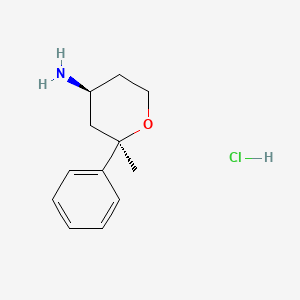

![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
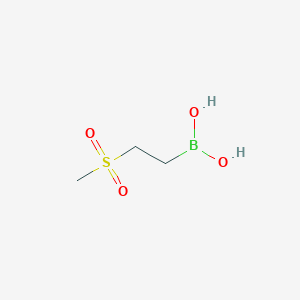
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
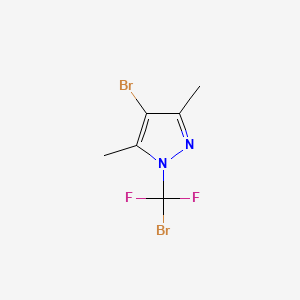
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
